molecular formula C9H4BrF2N B13663657 5-Bromo-7,8-difluoroquinoline

5-Bromo-7,8-difluoroquinoline

Cat. No.: B13663657
M. Wt: 244.03 g/mol
InChI Key: BLIYBTVKKBAODY-UHFFFAOYSA-N
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Description

5-Bromo-7,8-difluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and two fluorine atoms attached to the quinoline ring. The incorporation of halogens, such as bromine and fluorine, into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7,8-difluoroquinoline typically involves halogenation reactions. One common method is the direct bromination of 7,8-difluoroquinoline using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7,8-difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-7,8-difluoroquinoline involves its interaction with specific molecular targets. The presence of halogens enhances its ability to bind to enzymes and other proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Comparison: 5-Bromo-7,8-difluoroquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a compound of interest for specialized applications .

Properties

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

5-bromo-7,8-difluoroquinoline

InChI

InChI=1S/C9H4BrF2N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H

InChI Key

BLIYBTVKKBAODY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)F)F)Br

Origin of Product

United States

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